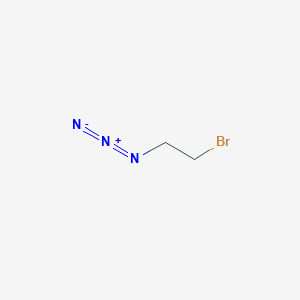

1-Azido-2-bromoethane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

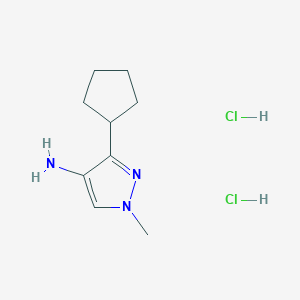

1-Azido-2-bromoethane is a chemical compound that belongs to the alkyl azides family. These compounds are known for their high reactivity and ability to undergo a wide range of chemical reactions .

Synthesis Analysis

This compound is actively used in various chemical reactions and synthesis processes. For instance, activated α-azido bromides, like 1,2-diphenyl-1-azido-2-bromoethane, undergo E2-type β-elimination to yield corresponding olefins. This indicates its potential in organic synthesis and reaction mechanism studies .

Molecular Structure Analysis

The molecular formula of this compound is C2H4BrN3. It has an average mass of 149.977 Da and a monoisotopic mass of 148.958847 Da .

Chemical Reactions Analysis

This compound is involved in asymmetric haloazidation of α,β-unsaturated ketones, showcasing its role in introducing azide groups into organic compounds and constructing organic azides with two vicinal stereocenters, which are crucial in drug discovery and material science.

Physical and Chemical Properties Analysis

This compound has 3 H bond acceptors and 0 H bond donors. It has 2 freely rotating bonds and 0 Rule of 5 violations. Its ACD/LogP is 1.17, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 1.71 .

科学的研究の応用

Chemical Reactions and Synthesis

1-Azido-2-bromoethane is actively used in various chemical reactions and synthesis processes. For instance, activated α-azido bromides, like 1,2-diphenyl-1-azido-2-bromoethane, undergo E2-type β-elimination to yield corresponding olefins as sole products, indicating its potential in organic synthesis and reaction mechanism studies (Suzuki, Kawaguchi & Takaoka, 1986). Furthermore, this compound is involved in asymmetric haloazidation of α,β-unsaturated ketones, showcasing its role in introducing azide groups into organic compounds and constructing organic azides with two vicinal stereocenters, which are crucial in drug discovery and material science (Zhou et al., 2017).

Synthetic Utility in N-Fluoroalkylated Nitrogen Heterocycles

The compound demonstrates significant synthetic utility, especially in the preparation of N-tetrafluoroethylated and N-difluoromethylated nitrogen heterocycles, underscoring its importance in the field of fluorinated organic compounds (Tichý et al., 2020).

Catalysis and Epoxidation

In catalysis, this compound derivatives, such as single end-on azido bridged copper(II) complexes, are used. They exhibit catalytic activity in homogeneous epoxidation of cyclooctene, showing the compound's relevance in catalytic processes and potential industrial applications (Bera et al., 2010).

Magnetic Materials and Ligand Fields

The azido ligand, a key component of this compound, plays a significant role in magnetochemistry. Studies have delved into its magnetic properties and the influence of the ligand field of the azido ligand on magnetic anisotropy, presenting insights valuable in the design of magnetic materials (Schweinfurth et al., 2015).

Vibrational Spectroscopy and Molecular Structure

The compound is also utilized in vibrational spectroscopy and molecular structure studies. The vibrational spectra and molecular structure of organic azides, including azido-2-butyne, synthesized from bromo-2-butyne and tetramethylguanidinium azide, have been thoroughly investigated, emphasizing the compound's role in spectroscopic analysis and molecular characterization (Nielsen et al., 1987).

作用機序

Target of Action

1-Azido-2-bromoethane is a unique compound with a distinctive combination of functional groups . The structure of this compound consists of an azide group (-N3) and a bromine atom (-Br), indicating potential reactivity in various organic reactions .

Mode of Action

The azide group in this compound is highly reactive, and the bromine atom is a good leaving group . In the presence of appropriate conditions, other nucleophiles can replace the azide group, forming new compounds . On similar treatment, activated α-azido bromide such as 1,2-diphenyl-1-azido-2-bromoethane undergoes E2-type β-elimination to give the corresponding olefin as the sole product .

Safety and Hazards

生化学分析

Biochemical Properties

1-Azido-2-bromoethane exhibits high reactivity in chemical reactions due to the presence of the azide and bromine groups . The azide group is a highly active functional group that can participate in various chemical reactions . For instance, it can act as a good leaving group in nucleophilic substitution reactions . The bromine atom, being a halogen, has strong reactivity .

Molecular Mechanism

The molecular mechanism of this compound is largely dependent on its reactivity. The azide group can participate in various nucleophilic substitution reactions, such as the Staudinger reaction, which involves the addition of azides to alkenes or alkynes . This reaction could be used to introduce additional functionality or to build larger molecular frameworks .

特性

IUPAC Name |

1-azido-2-bromoethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVZAQVHFWFYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2706175.png)

![4-(4-bromo-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2706176.png)

![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)

![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)

![2-[(2,6-Difluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2706191.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2706194.png)